molecular formula C25H19N3O4S2 B2520223 Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 398998-49-7

Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate

Cat. No.: B2520223
CAS No.: 398998-49-7
M. Wt: 489.56
InChI Key: QSVJAXNPSBEZMW-UHFFFAOYSA-N
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Description

Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is a complex organic compound featuring a thiazole ring, phenoxyphenyl group, and benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of starting materials, reaction time, temperature control, and efficient separation and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is unique due to its combination of a thiazole ring, phenoxyphenyl group, and benzoate ester, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 4-[[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamothioylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S2/c1-31-23(30)18-9-7-17(8-10-18)22(29)27-24(33)28-25-26-21(15-34-25)16-11-13-20(14-12-16)32-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJAXNPSBEZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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